克里尼亚血管紧张素

描述

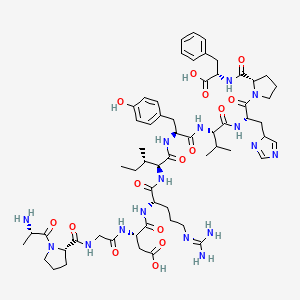

Crinia-angiotensin II is a new angiotensin II-like peptide found in the skin of the Australian amphibian Crinia georgiana . This frog is well known for the sound it produces which resembles a quack .

Synthesis Analysis

The renin–angiotensin system (RAS) plays a key role in the synthesis of angiotensin peptides. Renin, an aspartyl protease, catalyzes the specific cleavage of angiotensinogen to decapeptide angiotensin I (AI), the first and rate-limiting step in the RAS . The biologically inactive AI is then converted by angiotensin-converting enzyme (ACE) to the bioactive octapeptide, angiotensin II (AII) .

Chemical Reactions Analysis

The renin–angiotensin system (RAS) is a regulatory cascade that plays major physiological roles in blood pressure regulation and electrolyte homeostasis . Renin catalyzes the specific cleavage of angiotensinogen to decapeptide angiotensin I (AI), the first and rate-limiting step in the RAS .

科学研究应用

生物活性蛙类肽的结构和活性变化

- 由 Calabrese 等人 (2012) 领导的研究调查了三种生物活性肽(包括克里尼亚血管紧张素)的结构和活性变化,当 Asp 被 isoAsp 取代时。该研究发现克里尼亚血管紧张素异构体的平滑肌活性发生变化,并使用二维核磁共振波谱确定了它们的 3D 结构 (Calabrese 等人,2012).

血管紧张素的口服制剂及其对代谢的影响

- Feltenberger 等人 (2013) 研究了血管紧张素口服制剂对小鼠肝功能、脂肪变性和肝炎性标志物的影响。这项研究提供了血管紧张素如何影响代谢和肝脏健康的见解 (Feltenberger 等人,2013).

加西亚可乐种子提取物对细胞增殖的影响

- Adedapo 等人 (2015) 的一项研究表明,影响血管紧张素 II 诱导的细胞增殖的加西亚可乐种子的甲醇提取物可能对血管平滑肌细胞产生影响。这对于理解血管紧张素在细胞增殖和血管健康中一氧化氮产生的作用非常重要 (Adedapo 等人,2015).

血管紧张素转换酶抑制剂疗法在癌症风险中的应用

- Makar 等人 (2014) 的研究调查了血管紧张素转换酶抑制剂 (ACE-I) 疗法对结直肠癌风险的影响。这项研究强调了 ACE-I/ARB 暴露在减少结直肠瘤发生率方面的可能的次要益处 (Makar 等人,2014).

Salacia 根的多靶点作用,包括血管紧张素 II

- Li 等人 (2008) 对用于印度草药医学的 Salacia 根的研究显示,它调节了多个靶点,包括血管紧张素 II/血管紧张素 II 1 型受体。这一发现对于理解该根对 2 型糖尿病和肥胖相关并发症的影响非常重要 (Li 等人,2008).

血管紧张素 II 治疗期间的尿氧合作用

- Lankadeva 等人 (2018) 研究了血管紧张素 II 对脓毒症性急性肾损伤中肾内 PO2 的影响,评估尿 PO2 作为髓质氧合作用的替代指标。这项研究为血管紧张素 II 在肾损伤情况下的治疗应用提供了见解 (Lankadeva 等人,2018).

血管紧张素 II 在心血管疾病中的作用

- Ferrario (2006) 讨论了血管紧张素 II 广泛参与心血管疾病以及血管紧张素受体拮抗剂在治疗这些疾病中的治疗意义 (Ferrario,2006).

未来方向

The brain-specific RAS plays essential roles in brain homeostasis by acting mainly through four angiotensin receptor subtypes; AT 1 R, AT 2 R, MasR, and AT 4 R . Aging-associated dysregulation of the angiotensin receptor subtypes may lead to adverse clinical outcomes such as Alzheimer’s disease and frailty . Therefore, future research could focus on the effects of RAS-modulating drugs on the brain RAS and their use in novel treatment approaches .

属性

IUPAC Name |

(3S)-3-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O15/c1-6-33(4)49(74-50(81)39(15-10-22-65-60(62)63)69-51(82)41(28-47(79)80)68-46(78)30-66-53(84)44-16-11-23-75(44)57(88)34(5)61)56(87)70-40(25-36-18-20-38(77)21-19-36)52(83)73-48(32(2)3)55(86)71-42(27-37-29-64-31-67-37)58(89)76-24-12-17-45(76)54(85)72-43(59(90)91)26-35-13-8-7-9-14-35/h7-9,13-14,18-21,29,31-34,37,39-45,48-49,77H,6,10-12,15-17,22-28,30,61H2,1-5H3,(H,66,84)(H,68,78)(H,69,82)(H,70,87)(H,71,86)(H,72,85)(H,73,83)(H,74,81)(H,79,80)(H,90,91)(H4,62,63,65)/t33-,34-,37?,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYZOEYEQZDXJK-JPGDYHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe | |

CAS RN |

72007-47-7 | |

| Record name | Crinia-angiotensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072007477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

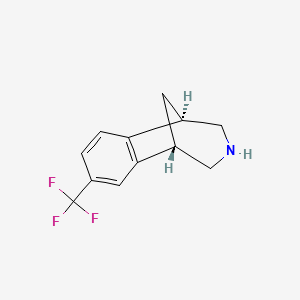

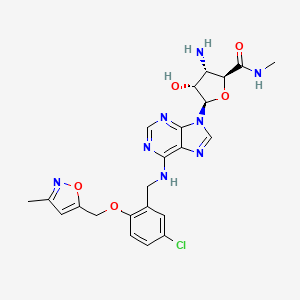

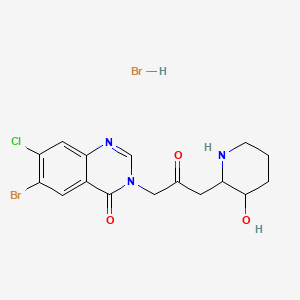

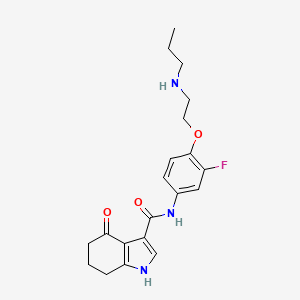

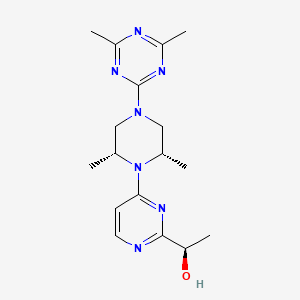

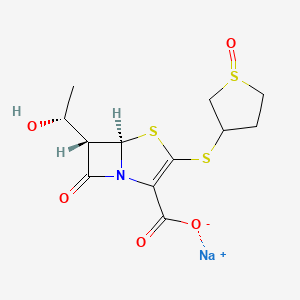

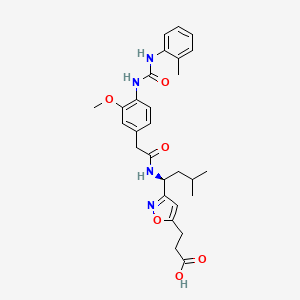

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)

![2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol](/img/structure/B1669537.png)

![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)